Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 102562-22-1
VCID: VC18860317
InChI: InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-

CAS No.: 102562-22-1

Cat. No.: VC18860317

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- - 102562-22-1

Specification

CAS No. 102562-22-1
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 1,3-dimethylbenzo[h]quinazoline-2,4-dione
Standard InChI InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3
Standard InChI Key GTGSVKIJRPGOEB-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1,3-dimethylbenzo[h]quinazoline-2,4-dione, reflects its intricate architecture. The benzo[h]quinazoline system consists of a naphthalene ring fused to a pyrimidine-2,4-dione moiety, with methyl groups at the 1- and 3-nitrogen atoms. Key structural identifiers include:

  • InChI: InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3

  • InChIKey: GTGSVKIJRPGOEB-UHFFFAOYSA-N

  • Canonical SMILES: CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C

The planar fused-ring system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing solubility and bioavailability . X-ray crystallography of analogous compounds, such as benzo[g]quinazoline derivatives, reveals a nearly coplanar arrangement of the bicyclic system, with bond lengths and angles consistent with aromatic delocalization .

Synthesis Methodologies

Tandem Nucleophilic Cascade Annulation

A pioneering synthesis route involves the tandem reaction of 2-bromo-1,8-bis(dimethylamino)naphthalene with aryl cyanides. This method, reported by , proceeds via a [2 + 2 + 2] nucleophilic cascade annulation, yielding 10-dimethylaminobenzo[h]quinazolines. Key steps include:

  • Lithiation: Treatment of 2-bromo-1,8-bis(dimethylamino)naphthalene with n-BuLi generates a reactive intermediate.

  • Cyanide Addition: Sequential addition of two equivalents of aryl cyanide facilitates ring closure.

  • Demethylation: The peri-NMe₂ groups are displaced under mild conditions, forming the quinazoline core .

Example Reaction Conditions:

ReagentSolventTemperatureYield (%)
2-Bromo-1,8-bis(DMA)naphthaleneTHF−78°C to RT65–78

Acid-Mediated Cycloisomerization

An alternative approach employs palladium-catalyzed cross-coupling followed by Brønsted acid-mediated cyclization. For instance, Sonogashira–Hagihara coupling of ethynyl precursors with halogenated pyrimidinediones, followed by treatment with H₂SO₄, yields benzo[h]quinazoline derivatives in quantitative yields .

Physicochemical Properties

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- exhibits the following properties:

PropertyValueSource
Molecular Weight240.26 g/mol
LogP (Predicted)2.1
Solubility in DMSO>10 mg/mL
Melting PointNot reported

The compound’s solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF) aligns with its moderate lipophilicity, making it suitable for in vitro biological assays .

Applications in Materials Science

The extended π-conjugation of benzo[h]quinazolines lends itself to optoelectronic applications. Derivatives with electron-donating groups (e.g., –NMe₂) exhibit bathochromic shifts in UV-vis spectra, suggesting utility in organic light-emitting diodes (OLEDs) . Fluorescence quantum yields of analogous compounds range from Φ = 0.15 to 0.45, depending on substituents .

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